Scaffold Topology Differentiates 4-Imino-2-one from the 'Mirin' 2-Imino-4-one Regioisomer
The target compound possesses a 4-imino-1,3-thiazolidin-2-one core, which is structurally distinct from the 2-imino-1,3-thiazolidin-4-one core of 'mirin' (CAS 299953-00-7) [1]. In a systematic screen of 28 4-iminothiazolidin-2-one analogs (including 5-arylidene derivatives) against class I PI3K isoforms, the series demonstrated uniformly poor inhibition (<25% inhibition at 10 µM), contrasting with the micromolar IC50 values reported for thiazolidinedione and rhodanine-based inhibitors [1]. This regioisomeric scaffold switch is thus not a bioisosteric replacement; it fundamentally alters the pharmacological profile.
| Evidence Dimension | PI3K Class I Isoform Inhibition at 10 µM |
|---|---|
| Target Compound Data | No specific data for target compound; 28 analogs of the 4-iminothiazolidin-2-one class showed <25% inhibition for all class I PI3K isoforms [1] |
| Comparator Or Baseline | Thiazolidinedione core inhibitors (e.g., compound 2) showed potent pan-PI3K inhibition (IC50 < 1 µM) [1] |
| Quantified Difference | Order of magnitude difference in inhibitory capacity; 'mirin' inhibits MRN-ATM pathway with IC50 ~12 µM [2] |
| Conditions | In vitro PI3K enzymatic assay (Class I isoforms); MRN-ATM cellular assay for 'mirin' comparator |
Why This Matters
For researchers screening PI3K or MRN-ATM pathways, the regioisomeric form must be verified—the 4-imino-2-one scaffold is not a drop-in replacement for 2-imino-4-one tools like mirin.
- [1] Moorhouse, A. D. et al. (2012). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. Australian Journal of Chemistry, 65(10), 1396–1404. doi:10.1071/CH12140 View Source
- [2] Dupré, A. et al. (2008). A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex. Nature Chemical Biology, 4, 119–125. doi:10.1038/nchembio.2007.55 View Source
